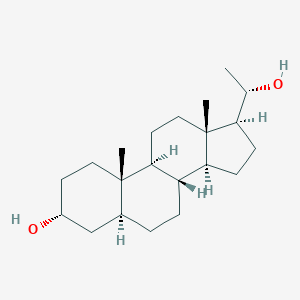

Allopregnane-3alpha,20alpha-diol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-CGVINKDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859115 | |

| Record name | Allopregnanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-58-5 | |

| Record name | 5α-Pregnane-3α,20α-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnane-3alpha,20alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopregnanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOPREGNANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97N2Q625GO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Endogenous Synthesis of Allopregnane-3α,20α-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopregnane-3α,20α-diol is an endogenous neurosteroid, a metabolite of progesterone, that plays a significant role in neuromodulation. Its synthesis from progesterone involves a series of enzymatic reactions that primarily occur in the brain, adrenal glands, and gonads. This technical guide provides a comprehensive overview of the core synthesis pathway of allopregnane-3α,20α-diol, including detailed information on the enzymes involved, their kinetics, cellular localization, and relevant experimental protocols for its study. The quantitative data presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development.

The Core Synthesis Pathway

The endogenous synthesis of allopregnane-3α,20α-diol is a multi-step process that begins with cholesterol and proceeds through several key steroidogenic intermediates. The immediate pathway, however, starts from progesterone.

The primary pathway for the synthesis of allopregnane-3α,20α-diol from progesterone can be summarized as follows:

-

Progesterone is first reduced to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase .

-

5α-DHP is then converted to allopregnanolone (3α,5α-tetrahydroprogesterone) by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) .

-

Finally, allopregnanolone is reduced to allopregnane-3α,20α-diol by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) .

This pathway is crucial for the local production of neuroactive steroids within the central nervous system and other tissues, allowing for autocrine and paracrine signaling.

Caption: The core enzymatic pathway for the synthesis of allopregnane-3α,20α-diol from progesterone.

Quantitative Data

A thorough understanding of the allopregnane-3α,20α-diol synthesis pathway requires quantitative data on enzyme kinetics and the physiological concentrations of the involved steroids. The following tables summarize key quantitative parameters.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax/kcat | Organism/Tissue | Reference |

| 5α-Reductase | Progesterone | ~6.5 nM (IC50) | - | Rat Prostate | [1] |

| Testosterone | 11.8 nM - 1995 nM | - | Human Prostate | [2] | |

| 3α-HSD (AKR1C2) | 5α-Dihydroprogesterone | 1.7 µM | 0.2 min⁻¹ (kcat) | Human (recombinant) | [3] |

| 20α-HSD (AKR1C1) | Progesterone | 0.6 µM | - | Human (recombinant) | [4] |

| 20α-hydroxy-5β-pregnan-3-one | Low µM range | High kcat | Human (recombinant) |

Note: Kinetic parameters can vary significantly depending on the specific isoform, tissue, and experimental conditions.

Table 2: Endogenous Concentrations of Precursors and Metabolites

| Steroid | Concentration | Tissue/Fluid | Physiological State | Reference |

| Progesterone | 2-20 ng/g | Human Brain (Luteal Phase) | Fertile Women | |

| 1-5 nM | Human Plasma | Normal | ||

| 5α-Dihydroprogesterone | 1-10 ng/g | Human Brain (Luteal Phase) | Fertile Women | |

| Allopregnanolone | 2-15 ng/g | Human Brain (Luteal Phase) | Fertile Women | |

| 1-5 nM | Human Plasma | Normal | ||

| 15-30 nM | Human Plasma | Acute Stress | ||

| 40-60 nM | Human Plasma | Pregnancy |

Experimental Protocols

Detailed methodologies are essential for the accurate study of the allopregnane-3α,20α-diol synthesis pathway. This section provides an overview of key experimental protocols.

Protocol 1: 5α-Reductase Activity Assay

This protocol is adapted for measuring the conversion of progesterone to 5α-dihydroprogesterone.

1. Tissue/Cell Preparation:

-

Homogenize tissue samples or cell pellets in an ice-cold phosphate buffer (e.g., 0.05 M, pH 7.0) containing sucrose and glycerol.

-

Centrifuge the homogenate to obtain a microsomal/cytosolic fraction.

-

Determine the protein concentration of the fraction using a standard method (e.g., Bradford assay).

2. Reaction Mixture:

-

In a microcentrifuge tube, combine the microsomal/cytosolic fraction (e.g., 100 µL) with a phosphate buffer containing NADPH (e.g., 0.4 mM final concentration).

-

Add radiolabeled [³H]progesterone as the substrate.

3. Incubation:

-

Incubate the reaction mixture in a shaking water bath at 37°C for a defined period (e.g., 15, 30, or 60 minutes).

4. Reaction Termination and Extraction:

-

Stop the reaction by adding an ice-cold alkaline solution (e.g., 0.05 M NaOH) and an organic solvent mixture (e.g., ether:CH₂Cl₂).

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase containing the steroids. Repeat the extraction for complete recovery.

5. Analysis:

-

Separate the steroid metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled 5α-dihydroprogesterone formed using a scintillation counter.

Caption: Experimental workflow for the 5α-reductase activity assay.

Protocol 2: 3α-Hydroxysteroid Dehydrogenase Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric rate determination for 3α-HSD activity.

1. Reagent Preparation:

-

Prepare a suitable buffer (e.g., 50 mM Triethanolamine HCl, pH 7.6).

-

Prepare a solution of the substrate, 5α-dihydroprogesterone, in an appropriate solvent (e.g., methanol).

-

Prepare a fresh solution of the cofactor, NADPH.

-

Prepare the 3α-HSD enzyme solution in cold deionized water immediately before use.

2. Assay Procedure:

-

In a cuvette, pipette the buffer, substrate solution, and NADPH solution.

-

Mix by inversion and allow the mixture to equilibrate to the desired temperature (e.g., 25°C) in a thermostatted spectrophotometer.

-

Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding the enzyme solution and mix immediately.

-

Record the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

3. Calculation of Enzyme Activity:

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Protocol 3: 20α-Hydroxysteroid Dehydrogenase Activity Assay

This protocol is similar to the 3α-HSD assay but uses allopregnanolone as the substrate.

1. Reagent Preparation:

-

Prepare a buffer (e.g., 50 mM Triethanolamine HCl, pH 7.6).

-

Prepare a solution of allopregnanolone in a suitable solvent.

-

Prepare a fresh solution of NADPH.

-

Prepare the 20α-HSD (e.g., recombinant AKR1C1) enzyme solution.

2. Assay Procedure:

-

Follow the same steps as for the 3α-HSD assay, substituting 5α-dihydroprogesterone with allopregnanolone.

-

Monitor the decrease in absorbance at 340 nm to determine the rate of NADPH oxidation.

3. Calculation of Enzyme Activity:

-

Calculate the enzyme activity as described for the 3α-HSD assay.

Conclusion

The endogenous synthesis of allopregnane-3α,20α-diol is a critical pathway for the production of a potent neuroactive steroid. A detailed understanding of this pathway, including the kinetics of the involved enzymes and the physiological concentrations of its intermediates, is paramount for research into neurological and psychiatric disorders, as well as for the development of novel therapeutic agents that target neurosteroid signaling. The experimental protocols outlined in this guide provide a foundation for the accurate and reliable investigation of this important biosynthetic route. Further research is warranted to fully elucidate the regulation of this pathway in various physiological and pathological states.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity and expression of progesterone metabolizing 5α-reductase, 20α-hydroxysteroid oxidoreductase and 3α(β)-hydroxysteroid oxidoreductases in tumorigenic (MCF-7, MDA-MB-231, T-47D) and nontumorigenic (MCF-10A) human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

Allopregnane-3alpha,20alpha-diol mechanism of action in the CNS

An In-depth Technical Guide on the Mechanism of Action of Allopregnane-3α,20α-diol in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Abstract

Allopregnane-3α,20α-diol (also known as allopregnanediol) is an endogenous neurosteroid synthesized in the central nervous system (CNS) from progesterone. It is a metabolite of the potent neurosteroid allopregnanolone. The primary mechanism of action of allopregnane-3α,20α-diol is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. By binding to a distinct allosteric site on the receptor complex, it enhances the influx of chloride ions in response to GABA, leading to hyperpolarization of the neuronal membrane and a general inhibitory effect on neuronal excitability. This guide provides a detailed overview of its biosynthesis, its interaction with the GABA-A receptor, quantitative data on the activity of its precursors, and the experimental protocols used to elucidate its mechanism of action.

Biosynthesis of Allopregnane-3α,20α-diol

Allopregnane-3α,20α-diol is a downstream metabolite of progesterone, synthesized via a multi-step enzymatic pathway within the CNS, primarily in glial cells and certain neurons.[1][2] The process begins with the conversion of progesterone into 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase.[3][4] Subsequently, 5α-DHP is reduced to allopregnanolone (allo) by 3α-hydroxysteroid dehydrogenase (3α-HSD).[3][4] The final step is the reduction of the C20-keto group of allopregnanolone to a hydroxyl group, yielding allopregnane-3α,20α-diol. This reaction is catalyzed by a 20α-hydroxysteroid dehydrogenase (20α-HSD) or a similar reductase.

Primary Mechanism of Action: GABA-A Receptor Modulation

The principal molecular target for allopregnane-3α,20α-diol in the CNS is the GABA-A receptor.[5] These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain.[6][7] The receptor is a pentameric complex surrounding a central chloride (Cl⁻) selective pore.[8]

Allopregnane-3α,20α-diol acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site. This binding event enhances the receptor's function without directly activating it in the absence of GABA at physiological concentrations.[5] The binding of allopregnane-3α,20α-diol potentiates the GABA-induced Cl⁻ current, likely by increasing the channel opening frequency and/or duration.[9] The resulting increase in Cl⁻ influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory or dampening effect on neuronal activity.

The specific binding sites for neurosteroids like allopregnanolone have been identified within the transmembrane domains (TMDs) of the GABA-A receptor subunits, particularly at the interface between the β(+) and α(-) subunits.[10][11][12] The sensitivity to neurosteroids can be influenced by the specific subunit composition of the receptor pentamer.[5][13]

Quantitative Data on Neurosteroid-Receptor Interaction

Specific binding affinity (Ki) and potency (EC₅₀) data for allopregnane-3α,20α-diol are not extensively reported in the literature. However, comprehensive data exists for its immediate precursor, allopregnanolone, which shares the same core mechanism of action. The following table summarizes key quantitative parameters for allopregnanolone's interaction with the GABA-A receptor.

| Parameter | Value | Receptor/System | Description | Reference |

| EC₅₀ | 12.9 ± 2.3 nM | GABA-A Receptor (Rat Dentate Granule Cells) | Potentiation of GABA-evoked currents | [1] |

| EC₅₀ | 1.2 µM | GABA-A Receptor (Rat Purkinje Cells) | Potentiation of GABA-evoked currents | [14] |

| IC₅₀ | 0.4 µM | α1β3 GABA-A Receptor | Inhibition of [³H]photolabel binding (measure of binding affinity) | [11] |

| Effect | Enhancement of accessible binding sites | GABA-A Receptor (Rat Cerebellar Membranes) | Increased Bmax of [³H]muscimol binding at 0.1 nM concentration | [15] |

Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary significantly depending on the specific receptor subunit composition, cell type, and experimental conditions.

Experimental Protocols

The mechanism of action of neurosteroids like allopregnane-3α,20α-diol is investigated using several key experimental techniques.

Electrophysiological Recording (Patch-Clamp)

This is the primary method for directly measuring the functional effect of a modulator on ion channel activity.

-

Objective: To measure the potentiation of GABA-induced chloride currents by allopregnane-3α,20α-diol.

-

Methodology:

-

Cell Preparation: Primary neurons (e.g., hippocampal or cortical) are acutely dissociated, or a cell line (e.g., HEK-293) is transfected to express specific GABA-A receptor subunits.[9]

-

Recording: The whole-cell patch-clamp configuration is established. The cell membrane potential is clamped at a fixed voltage (e.g., -70 mV).[13]

-

Solutions: The intracellular pipette solution contains a high chloride concentration to allow for measurable inward currents. The extracellular solution is a buffered saline.

-

Drug Application: A rapid solution exchange system is used to apply GABA at a sub-maximal concentration (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

-

Modulation: Allopregnane-3α,20α-diol is co-applied with GABA. The amplitude and kinetics (activation, deactivation, desensitization) of the chloride current are recorded and compared to the baseline GABA-only response.[9]

-

Data Analysis: A dose-response curve is generated by applying various concentrations of the neurosteroid to determine the EC₅₀ for potentiation.

-

Radioligand Binding Assay

This biochemical technique is used to study how a compound interacts with a receptor's binding sites.

-

Objective: To determine if allopregnane-3α,20α-diol allosterically modulates the binding of a radiolabeled ligand to the GABA-A receptor.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and synaptic membranes containing GABA-A receptors are isolated through differential centrifugation.[16] Endogenous GABA is washed out.

-

Incubation: The membranes are incubated in a buffer solution with a constant concentration of a radiolabeled GABA site agonist (e.g., [³H]muscimol) and varying concentrations of allopregnane-3α,20α-diol.[15][17]

-

Control Groups:

-

Total Binding: Radioligand only.

-

Non-specific Binding: Radioligand plus a high concentration of unlabeled GABA to saturate all specific binding sites.

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes while unbound radioligand is washed away.[17]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation spectrometry.

-

Data Analysis: Specific binding is calculated (Total - Non-specific). The data is analyzed to determine if the neurosteroid increases (positive modulation) or decreases the binding of the radioligand, and its potency (EC₅₀) for this effect is calculated.[15]

-

Chloride Uptake Assay

This functional assay measures the direct consequence of GABA-A receptor activation—chloride flux—in a preparation of sealed membrane vesicles.

-

Objective: To measure the effect of allopregnane-3α,20α-diol on GABA-stimulated chloride uptake.

-

Methodology:

-

Vesicle Preparation: Sealed membrane vesicles (microsacs) are prepared from brain cortical tissue. These vesicles trap the components of the assay buffer.[18][19]

-

Assay: The vesicles are incubated in a buffer containing radioactive ³⁶Cl⁻ along with GABA and/or allopregnane-3α,20α-diol.

-

Stimulation: The assay is initiated, allowing the activated GABA-A receptors on the vesicles to transport ³⁶Cl⁻ into the vesicle interior.

-

Termination: The uptake is stopped rapidly by dilution with ice-cold buffer and filtration.

-

Quantification: The amount of ³⁶Cl⁻ trapped inside the vesicles is measured by scintillation counting.

-

Data Analysis: The neurosteroid's ability to enhance GABA-stimulated ³⁶Cl⁻ uptake is quantified and compared to baseline (GABA alone).

-

Conclusion

Allopregnane-3α,20α-diol is an endogenous neuromodulator that exerts its primary influence in the CNS through the positive allosteric modulation of the GABA-A receptor. By binding to a specific site on the receptor complex, it enhances GABAergic inhibition, playing a crucial role in regulating neuronal excitability. While it is less studied than its precursor, allopregnanolone, its mechanism is fundamentally similar and contributes to the overall inhibitory tone maintained by this class of neurosteroids. Understanding its precise interactions with different GABA-A receptor subtypes and its physiological relevance is an ongoing area of research with potential implications for the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective serotonin reuptake inhibitors directly alter activity of neurosteroidogenic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forty Years Searching for Neurosteroid Binding Sites on GABA_{A} Receptors - UCL Discovery [discovery.ucl.ac.uk]

- 8. Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain [mdpi.com]

- 9. Neurosteroid administration and withdrawal alter GABAA receptor kinetics in CA1 hippocampus of female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photoaffinity labeling identifies an intersubunit steroid-binding site in heteromeric GABA type A (GABAA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. Interaction Between Allopregnanolone and Amiloride Binding Sites on the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence that 3 alpha-hydroxy-5 alpha-pregnan-20-one is a physiologically relevant modulator of GABA-ergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PDSP - GABA [kidbdev.med.unc.edu]

- 17. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allopregnanolone-stimulated GABA-mediated chloride ion flux is inhibited by 3beta-hydroxy-5alpha-pregnan-20-one (isoallopregnanolone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of Allopregnane-3alpha,20alpha-diol in GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the function of allopregnane-3alpha,20alpha-diol, a neurosteroid metabolite of progesterone, in the modulation of GABAergic neurotransmission. Allopregnane-3alpha,20alpha-diol acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document details its mechanism of action, summarizes key quantitative data regarding its interaction with the GABA-A receptor, provides comprehensive experimental protocols for its study, and visualizes relevant pathways and workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Allopregnane-3alpha,20alpha-diol, also known as 5α-pregnanediol, is an endogenous neurosteroid that belongs to the family of 3α-hydroxy-pregnane steroids. These neurosteroids are metabolites of progesterone and are known to potently modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor. The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian brain, playing a crucial role in regulating neuronal excitability. Allopregnane-3alpha,20alpha-diol, through its interaction with the GABA-A receptor, can influence a wide range of physiological and pathological processes, including anxiety, stress, and seizure susceptibility. This guide will delve into the specific functions and experimental investigation of this neurosteroid.

Mechanism of Action

Allopregnane-3alpha,20alpha-diol exerts its effects on GABAergic neurotransmission primarily through positive allosteric modulation of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.

Allopregnane-3alpha,20alpha-diol binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding event does not directly open the chloride channel but rather enhances the effect of GABA. Specifically, it increases the probability of the channel opening in response to GABA, thereby potentiating the inhibitory current.

Compared to its more extensively studied counterpart, allopregnanolone (3α-hydroxy-5α-pregnan-20-one), allopregnane-3alpha,20alpha-diol is considered a partial agonist. This means that while it enhances GABA-A receptor function, the maximal potentiation it can produce is significantly less than that of allopregnanolone[1]. This distinction is critical for understanding its unique physiological role and therapeutic potential.

Quantitative Data

The following table summarizes the available quantitative data for allopregnane-3alpha,20alpha-diol's interaction with the GABA-A receptor. It is important to note that specific binding affinity (Ki) and potency (EC50) values for this compound are not as extensively documented in the literature as for allopregnanolone.

| Parameter | Value/Description | Reference |

| Binding Site | Allosteric site on the GABA-A receptor | General consensus in neurosteroid literature |

| Binding Affinity (Ki) | Data not readily available in the literature. | - |

| Potency (EC50) for GABA potentiation | Data not readily available in the literature. | - |

| Efficacy | Partial agonist; produces significantly less maximal potentiation of GABA-stimulated chloride uptake compared to allopregnanolone.[1] | [1] |

| Concentration for in vitro studies | 3 µM has been used in electrophysiological experiments to elicit a clear effect on tonic inhibition. | [2] |

Signaling Pathways and Logical Relationships

Caption: Biosynthesis of allopregnane-3alpha,20alpha-diol and its modulation of the GABA-A receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of allopregnane-3alpha,20alpha-diol on GABAergic neurotransmission.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is adapted from standard methods used to study neurosteroid modulation of GABA-A receptors in cultured neurons or brain slices.

Objective: To measure the potentiation of GABA-evoked currents by allopregnane-3alpha,20alpha-diol.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

-

GABA stock solution.

-

Allopregnane-3alpha,20alpha-diol stock solution (dissolved in DMSO, final DMSO concentration <0.1%).

Procedure:

-

Prepare cultured neurons or brain slices according to standard laboratory protocols.

-

Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with external solution.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell recording configuration on a target neuron.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of allopregnane-3alpha,20alpha-diol (e.g., 10 nM to 10 µM).

-

Record the peak and steady-state current for each condition.

-

Calculate the potentiation as the percentage increase in current amplitude in the presence of allopregnane-3alpha,20alpha-diol compared to GABA alone.

-

Construct a concentration-response curve to determine the EC50 if a full dose-response is achieved.

Caption: Workflow for whole-cell voltage-clamp electrophysiology experiment.

Radioligand Binding Assay

This protocol is adapted from standard methods for assessing the binding of ligands to the GABA-A receptor.[3][4]

Objective: To determine the effect of allopregnane-3alpha,20alpha-diol on the binding of a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) to the GABA-A receptor.

Materials:

-

Rat brain tissue (e.g., cortex or cerebellum).

-

Homogenization buffer: 0.32 M sucrose, pH 7.4.[3]

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.[3]

-

Radioligand (e.g., [3H]muscimol).

-

Unlabeled ligand for determining non-specific binding (e.g., GABA).

-

Allopregnane-3alpha,20alpha-diol.

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration manifold and vacuum pump.

-

Centrifuge.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.[3]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[3]

-

Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.[3]

-

Wash the resulting pellet by resuspension in binding buffer and recentrifugation. Repeat this wash step twice.[3]

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.[3]

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of allopregnane-3alpha,20alpha-diol.

-

For total binding, omit the allopregnane-3alpha,20alpha-diol.

-

For non-specific binding, add a high concentration of unlabeled ligand (e.g., 100 µM GABA).

-

Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the effect of allopregnane-3alpha,20alpha-diol on radioligand binding by comparing the specific binding in the presence and absence of the neurosteroid.

-

Caption: Workflow for a radioligand binding assay.

Conclusion

Allopregnane-3alpha,20alpha-diol is an important endogenous modulator of the GABA-A receptor. While it shares the property of positive allosteric modulation with allopregnanolone, its characterization as a partial agonist suggests a distinct and potentially more subtle role in the fine-tuning of GABAergic neurotransmission. Further research, particularly to elucidate its specific binding affinity, potency, and receptor subtype selectivity, is warranted to fully understand its physiological significance and to explore its potential as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of this intriguing neurosteroid.

References

- 1. 5 alpha-pregnan-3 alpha,20 alpha-diol behaves like a partial agonist in the modulation of GABA-stimulated chloride ion uptake by synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5α-Pregnane-3α,17α-diol-20-one - Wikipedia [en.wikipedia.org]

- 4. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

Allopregnane-3alpha,20alpha-diol: A Progesterone Metabolite with Neuromodulatory Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Allopregnane-3alpha,20alpha-diol (5α-pregnane-3α,20α-diol) is an endogenous neurosteroid and a downstream metabolite of progesterone. As a member of the pregnane steroid family, it plays a significant role in the modulation of the central nervous system, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological effects of Allopregnane-3alpha,20alpha-diol. It includes a summary of quantitative data for related compounds, detailed experimental protocols for its study, and visualizations of its metabolic and signaling pathways to support further research and drug development efforts in the field of neurosteroids.

Introduction

Allopregnane-3alpha,20alpha-diol, also known as allopregnanediol, is a naturally occurring metabolite of progesterone and its more extensively studied derivative, allopregnanolone.[1][2] Like other neuroactive steroids, it can rapidly alter neuronal excitability through non-genomic mechanisms. Its primary known mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[2] This interaction leads to a potentiation of GABAergic neurotransmission, resulting in anxiolytic, sedative, and anticonvulsant effects. The levels of Allopregnane-3alpha,20alpha-diol fluctuate in response to physiological changes, such as the menstrual cycle and pregnancy, suggesting a role in regulating mood and neuronal plasticity during these periods.[3] This guide delves into the core technical aspects of Allopregnane-3alpha,20alpha-diol, providing a foundational resource for its investigation.

Metabolism and Synthesis

Allopregnane-3alpha,20alpha-diol is synthesized from progesterone through a multi-step enzymatic cascade primarily occurring in the brain, adrenal glands, and gonads.

Metabolic Pathway

The conversion of progesterone to Allopregnane-3alpha,20alpha-diol involves three key enzymatic steps:

-

5α-Reduction: Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. This is considered the rate-limiting step in the pathway.[4]

-

3α-Reduction: 5α-DHP is then reduced to allopregnanolone (3α-hydroxy-5α-pregnan-20-one) by 3α-hydroxysteroid oxidoreductase (3α-HSOR).[1]

-

20α-Reduction: Finally, allopregnanolone is converted to Allopregnane-3alpha,20alpha-diol by 20α-hydroxysteroid dehydrogenase (20α-HSD).[1][2] This enzyme plays a crucial role in progesterone catabolism, particularly in the context of pregnancy and parturition.[1][3]

Mechanism of Action: GABA-A Receptor Modulation

The primary molecular target of Allopregnane-3alpha,20alpha-diol is the GABA-A receptor, a ligand-gated ion channel responsible for mediating fast inhibitory neurotransmission.

Signaling Pathway

Allopregnane-3alpha,20alpha-diol acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's affinity for GABA. This potentiation leads to an increased frequency and duration of chloride (Cl-) channel opening, resulting in a greater influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing inhibitory signaling.

Quantitative Data

Table 1: Plasma Concentrations of Progesterone and its 5α-reduced Metabolite

| Compound | Menstrual Cycle Phase | Plasma Concentration (ng/mL) |

| Progesterone | Follicular | 0.11 ± 0.02 |

| Luteal (peak) | 8.6 - 19.9 | |

| 5α-pregnane-3,20-dione | Follicular | 0.16 ± 0.01 |

| Luteal (peak) | 1.4 - 2.8 |

Table 2: Functional Activity of Allopregnanolone at the GABA-A Receptor

| Assay | Parameter | Value (M) | Brain Region |

| [35S]-TBPS Binding Inhibition | IC50 (without GABA) | 10-6 | Rat cerebral cortex, hippocampus, thalamus |

| IC50 (with 5x10-6 M GABA) | ~10-7 | Rat cerebral cortex, hippocampus, thalamus |

Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and functional characterization of Allopregnane-3alpha,20alpha-diol.

Chemical Synthesis of Allopregnane-3alpha,20alpha-diol

This protocol describes a general method for the synthesis of Allopregnane-3alpha,20alpha-diol from 5α-pregnane-3,20-dione.

Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5α-pregnane-3,20-dione in anhydrous diethyl ether.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) in anhydrous ether to the stirred solution. The molar ratio of LiAlH4 to the steroid should be optimized, but a slight excess is typically used to ensure complete reduction of both ketone groups.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining the temperature at 0°C.

-

Extraction: Filter the resulting mixture and wash the solid residue with diethyl ether. Combine the organic filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate Allopregnane-3alpha,20alpha-diol.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantification by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of Allopregnane-3alpha,20alpha-diol in human plasma.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

-

Perform protein precipitation by adding 300 µL of ice-cold methanol. Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

-

-

Chromatographic Separation:

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode (to be optimized for the analyte).

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the concentration of Allopregnane-3alpha,20alpha-diol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Functional Characterization by Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the modulatory effect of Allopregnane-3alpha,20alpha-diol on GABA-A receptors expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

Methodology:

-

Cell Preparation: Culture HEK293 cells and transiently transfect them with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Alternatively, use primary cultured neurons (e.g., hippocampal or cortical neurons).

-

Recording Setup:

-

Microscope: An inverted microscope equipped with manipulators for patch pipettes.

-

Amplifier: A patch-clamp amplifier.

-

Perfusion System: A system for rapid application and washout of solutions.

-

-

Solutions:

-

External Solution (ECS): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4.

-

Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH adjusted to 7.2.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline inward chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of Allopregnane-3alpha,20alpha-diol.

-

Record the potentiation of the GABA-evoked current by the neurosteroid.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Calculate the percentage potentiation for each concentration of Allopregnane-3alpha,20alpha-diol.

-

Construct a concentration-response curve and determine the EC50 value for the modulatory effect.

-

Conclusion and Future Directions

Allopregnane-3alpha,20alpha-diol is an endogenous progesterone metabolite with significant potential to modulate neuronal activity through its action on the GABA-A receptor. While its physiological role is less characterized than that of its precursor, allopregnanolone, its position as a downstream metabolite suggests it may contribute to the overall neuroactive steroid tone in the brain. The methodologies outlined in this guide provide a framework for the further investigation of this compound.

A significant gap in the current literature is the lack of specific quantitative data on the binding affinity, functional potency, and in vivo concentrations of Allopregnane-3alpha,20alpha-diol. Future research should prioritize the determination of these parameters to fully understand its physiological and pharmacological significance. Such studies will be crucial for evaluating its potential as a therapeutic target for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and mood disorders associated with hormonal fluctuations. The development of selective ligands and a deeper understanding of its unique contributions to neurosteroid signaling will be vital for advancing this field.

References

- 1. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Adrenal 20alpha-hydroxysteroid dehydrogenase in the mouse catabolizes progesterone and 11-deoxycorticosterone and is restricted to the X-zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serum allopregnanolone levels in pregnant women: changes during pregnancy, at delivery, and in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Allopregnane-3alpha,20alpha-diol: A Technical Guide

Abstract

Allopregnane-3alpha,20alpha-diol, also known as allopregnanolone, is a neurosteroid that has garnered significant attention for its role as a potent positive allosteric modulator of the GABA-A receptor. Its discovery in 1938 marked a pivotal moment in understanding the neuroactive properties of steroid metabolites. This technical guide provides a comprehensive overview of the historical discovery, methods of isolation, and quantitative analysis of allopregnanolone. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of key quantitative data. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with allopregnanolone research.

Introduction

Allopregnanolone is a metabolite of progesterone, synthesized in the central nervous system and peripheral tissues.[1][2] Its significance lies in its rapid, non-genomic actions on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] Fluctuations in allopregnanolone levels have been linked to various physiological and pathological conditions, including mood disorders, stress, and pregnancy.[1] This has led to the development of brexanolone, an intravenous formulation of allopregnanolone, which was approved by the FDA in 2019 for the treatment of postpartum depression.[3][4][5]

Discovery and Early Isolation

Allopregnanolone was first discovered in 1938 by Beall and Reichstein from the adrenal glands.[3][6] This discovery was part of a broader effort to isolate and characterize steroid hormones. In 1981, it was discovered that the brain could synthesize allopregnanolone de novo from pregnenolone, leading to the coining of the term "neurosteroid".[3][4]

Early isolation techniques for steroids, including allopregnanolone, relied on classical biochemical methods. These procedures typically involved:

-

Extraction: Tissues were treated with organic solvents to dissolve the steroids.[7]

-

Saponification: This step was used to break down fatty esters, allowing for the separation of the steroid alcohols.[7]

-

Purification: The crude extracts were then purified through repeated crystallization from various solvents.[7]

These early methods were often laborious and resulted in low yields. The advent of chromatographic techniques revolutionized steroid isolation, allowing for much more efficient and precise separation.

Modern Isolation and Purification Protocols

Modern protocols for the isolation of allopregnanolone from biological matrices such as plasma, serum, and brain tissue utilize a combination of liquid-liquid extraction or solid-phase extraction (SPE) followed by chromatographic separation.

Experimental Protocol: Solid-Phase Extraction (SPE) for Allopregnanolone from Plasma

This protocol provides a general framework for the extraction of allopregnanolone and other neurosteroids from plasma.

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterium-labeled allopregnanolone)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water

-

Hexane

-

Ethyl acetate

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: To 100 µL of plasma in a glass test tube, add the internal standard. Vortex briefly to mix.

-

Protein Precipitation: Add 300 µL of methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

-

Elution: Elute the steroids from the cartridge with 1 mL of a hexane/ethyl acetate mixture (e.g., 80:20 v/v).

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., mobile phase for LC-MS/MS).

Quantitative Analysis

The quantification of allopregnanolone is now predominantly performed using highly sensitive and specific techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] These methods allow for the detection of picogram levels of neurosteroids in biological samples.[9]

Data Presentation: Performance of Analytical Methods

| Parameter | LC-MS/MS[8] | GC-MS[9] | LC-MS/MS[10][11] |

| Matrix | Human Plasma | Rat Plasma and Brain | Human Serum |

| LLOQ | 10 pg/mL | 100-250 pg | 0.78 ng/mL |

| Linear Range | 10 - 25,000 pg/mL | 100 - 8000 pg (plasma), 250 - 8000 pg (brain) | 0.78 - 1000 ng/mL |

| Recovery | > 95% | Not specified | > 95% |

| Intra-day Precision | < 10% | Good | < 10% |

| Inter-day Precision | < 10% | Good | < 10% |

| Intra-day Accuracy | 90-110% | Good | 90-110% |

| Inter-day Accuracy | 90-110% | Good | 90-110% |

LLOQ: Lower Limit of Quantification

Mandatory Visualization

Signaling Pathway of Allopregnanolone

Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor.[2][12] It binds to a site on the receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[13] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.

Allopregnanolone's positive modulation of the GABA-A receptor.

Experimental Workflow for Allopregnanolone Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and quantification of allopregnanolone from a biological sample.

Workflow for allopregnanolone isolation and analysis.

Conclusion

The journey from the initial discovery of allopregnanolone to its clinical application is a testament to the advancements in analytical and biochemical techniques. The development of highly sensitive and specific methods for its isolation and quantification has been instrumental in elucidating its physiological roles and therapeutic potential. The protocols and data presented in this guide offer a valuable resource for researchers dedicated to furthering our understanding of this important neurosteroid and its implications for human health.

References

- 1. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allopregnanolone (1938–2019): A trajectory of 80 years of outstanding scientific achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Allopregnanolone, the Neuromodulator Turned Therapeutic Agent: Thank You, Next? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 8. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - ProQuest [proquest.com]

- 11. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Allopregnane-3alpha,20alpha-diol in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopregnane-3alpha,20alpha-diol is a principal metabolite of the potent neurosteroid allopregnanolone, a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. While the physiological significance of allopregnanolone in modulating neuronal excitability, anxiety, and mood is well-documented, the specific role of its 20α-reduced metabolite, Allopregnane-3alpha,20alpha-diol, within the central nervous system remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of Allopregnane-3alpha,20alpha-diol, focusing on its synthesis, potential physiological functions, and the experimental methodologies required for its investigation. Due to a notable scarcity of direct research on this metabolite, this guide also contextualizes its potential activities in relation to its precursor, allopregnanolone, and highlights critical knowledge gaps to guide future research.

Introduction

Neurosteroids are a class of steroids synthesized de novo in the brain or produced in peripheral glands that readily cross the blood-brain barrier to exert rapid, non-genomic effects on neuronal excitability.[1] Among the most studied neurosteroids is allopregnanolone (3α-hydroxy-5α-pregnan-20-one), a metabolite of progesterone that potently enhances the action of GABA at GABA-A receptors.[2][3] This modulation results in significant anxiolytic, sedative, and anticonvulsant effects.[4] The metabolic pathway of allopregnanolone includes its conversion to Allopregnane-3alpha,20alpha-diol by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD).[5][6] While the presence and activity of 20α-HSD in the brain are established, the physiological relevance of this conversion and the specific functions of Allopregnane-3alpha,20alpha-diol are yet to be fully elucidated.[6][7] This guide aims to synthesize the available information on Allopregnane-3alpha,20alpha-diol and provide a framework for its further scientific exploration.

Synthesis and Metabolism

The biosynthesis of Allopregnane-3alpha,20alpha-diol in the brain is intrinsically linked to the metabolic cascade of progesterone. The pathway begins with the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces 5α-DHP to allopregnanolone. The final step in the formation of Allopregnane-3alpha,20alpha-diol is the reduction of the C20-keto group of allopregnanolone, a reaction catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme belonging to the aldo-keto reductase superfamily.[6] Members of this superfamily, specifically AKR1C1, AKR1C2, and AKR1C3, are expressed in the human brain and possess 20α-HSD activity.[6]

Figure 1: Biosynthetic pathway of Allopregnane-3alpha,20alpha-diol.

Physiological Role and Mechanism of Action

The direct physiological role of Allopregnane-3alpha,20alpha-diol in the brain is not well-defined in the current scientific literature. Its structural similarity to allopregnanolone suggests a potential interaction with the GABA-A receptor. However, the conversion of the C20-keto group to a hydroxyl group likely alters the molecule's binding affinity and efficacy at the receptor. It is hypothesized that this metabolic step may represent a mechanism for inactivating or modulating the potent effects of allopregnanolone.

Interaction with GABA-A Receptors

Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, binding to a site distinct from GABA and benzodiazepines to increase the receptor's chloride channel open probability.[3] This enhances GABAergic inhibition, leading to a dampening of neuronal excitability. The effect of the 20α-hydroxylation on this interaction is not yet quantified. It is plausible that Allopregnane-3alpha,20alpha-diol has a lower affinity for the neurosteroid binding site on the GABA-A receptor, thereby representing a metabolic inactivation pathway for allopregnanolone. Conversely, it may possess its own unique modulatory properties, a possibility that warrants direct investigation through electrophysiological and binding studies.

Figure 2: Postulated signaling pathway at the GABAergic synapse.

Quantitative Data

A significant challenge in the study of Allopregnane-3alpha,20alpha-diol is the lack of available quantitative data regarding its neuropharmacological properties. The following tables summarize the current state of knowledge, with data for allopregnanolone provided for context and comparison.

Table 1: GABA-A Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | EC50 (nM) for Potentiation |

| Allopregnane-3alpha,20alpha-diol | Various | Data Not Available | Data Not Available | Data Not Available |

| Allopregnanolone | α1β2γ2 | ~30-100 (Potentiation) | Data Not Available | ~10-100 |

Note: Binding affinities and potencies for allopregnanolone can vary depending on the specific GABA-A receptor subunit composition and experimental conditions.

Table 2: Brain Tissue Concentrations

| Compound | Brain Region | Concentration (ng/g tissue) |

| Allopregnane-3alpha,20alpha-diol | Various | Data Not Available |

| Allopregnanolone | Rat Cortex | ~1-5 |

| Rat Hippocampus | ~1-3 | |

| Human Cortex | Variable, low ng/g range |

Note: Brain concentrations of neurosteroids are dynamic and can be influenced by factors such as stress, estrous cycle, and pathological conditions.

Experimental Protocols

The investigation of Allopregnane-3alpha,20alpha-diol necessitates robust and sensitive experimental methodologies. The following protocols are standard in the field of neurosteroid research and are directly applicable to the study of this metabolite.

Quantification of Allopregnane-3alpha,20alpha-diol in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the sensitive detection and quantification of neurosteroids in brain tissue.

Figure 3: Workflow for GC-MS analysis of neurosteroids.

Methodology:

-

Tissue Homogenization: Brain tissue is rapidly dissected, weighed, and homogenized in a suitable buffer on ice.

-

Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., deuterated allopregnanolone) is added to the homogenate for accurate quantification.

-

Extraction: Steroids are extracted from the homogenate using either liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) with a C18 cartridge.

-

Derivatization: The extracted steroids are derivatized to enhance their volatility and detection by GC-MS. A common derivatizing agent is heptafluorobutyric anhydride (HFBA), which creates stable, electron-capturing derivatives.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different steroids based on their retention times, and the MS detects and quantifies the specific ions of the target analyte and the internal standard.

-

Data Analysis: The concentration of Allopregnane-3alpha,20alpha-diol is calculated by comparing the peak area of the analyte to that of the internal standard.

Electrophysiological Analysis of GABA-A Receptor Modulation using Whole-Cell Patch-Clamp

This protocol allows for the direct measurement of the effects of Allopregnane-3alpha,20alpha-diol on GABA-A receptor-mediated currents in neurons.

Methodology:

-

Cell Preparation: Acute brain slices or cultured neurons are prepared and placed in a recording chamber on the stage of a microscope.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution that mimics the intracellular environment of the neuron.

-

Gigaohm Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.

-

GABA Application: A low concentration of GABA is applied to the neuron to elicit a baseline chloride current through the GABA-A receptors.

-

Neurosteroid Application: Allopregnane-3alpha,20alpha-diol is co-applied with GABA, and any change in the amplitude or kinetics of the GABA-evoked current is recorded.

-

Data Analysis: The potentiation or inhibition of the GABA current by Allopregnane-3alpha,20alpha-diol is quantified and compared to the effects of a known modulator like allopregnanolone.

Radioligand Binding Assay for GABA-A Receptors

This assay can be used to determine if Allopregnane-3alpha,20alpha-diol directly binds to the GABA-A receptor and to quantify its binding affinity.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized, and the cell membranes containing the GABA-A receptors are isolated by centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [35S]TBPS for the channel site) in the presence of varying concentrations of Allopregnane-3alpha,20alpha-diol.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The ability of Allopregnane-3alpha,20alpha-diol to displace the radioligand is analyzed to determine its binding affinity (Ki). Alternatively, its ability to allosterically modulate the binding of the radioligand can be assessed.

Future Directions and Conclusion

The physiological role of Allopregnane-3alpha,20alpha-diol in the brain represents a significant and intriguing knowledge gap in the field of neurosteroid research. While its synthesis from the potent neuromodulator allopregnanolone is established, its own bioactivity remains to be characterized. Future research should prioritize:

-

Direct Electrophysiological Studies: To determine if Allopregnane-3alpha,20alpha-diol modulates GABA-A receptor function and, if so, to characterize its potency and efficacy relative to allopregnanolone.

-

Receptor Binding Assays: To ascertain whether it binds to the neurosteroid site on the GABA-A receptor and to quantify its affinity.

-

In Vivo Behavioral Studies: To investigate its effects on anxiety, sedation, and seizure susceptibility in animal models.

-

Quantitative Brain Mapping: To determine its regional concentrations in the brain under various physiological and pathological conditions.

References

- 1. Neurosteroids: a novel function of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The progesterone metabolite allopregnanolone potentiates GABA(A) receptor-mediated inhibition of 5-HT neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Allopregnane-3α,20α-diol with the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopregnane-3α,20α-diol, a metabolite of the neurosteroid allopregnanolone, is an endogenous modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system, making it a critical target for therapeutic drug development in conditions such as anxiety, epilepsy, and sleep disorders. While allopregnanolone is a well-characterized potent positive allosteric modulator of the GABA-A receptor, its metabolite, allopregnane-3α,20α-diol, exhibits a more complex interaction, acting as a partial agonist. This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of allopregnane-3α,20α-diol's interaction with the GABA-A receptor.

Biosynthesis of Allopregnane-3α,20α-diol

Allopregnane-3α,20α-diol is synthesized in the body from progesterone. The pathway involves the sequential action of several enzymes, primarily located in the brain, adrenal glands, and gonads.

-

Progesterone to 5α-dihydroprogesterone (5α-DHP): Progesterone is first reduced by the enzyme 5α-reductase to 5α-DHP.

-

5α-DHP to Allopregnanolone: 5α-DHP is then converted to allopregnanolone (3α-hydroxy-5α-pregnan-20-one) by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD).

-

Allopregnanolone to Allopregnane-3α,20α-diol: Finally, the 20-keto group of allopregnanolone is reduced by 20α-hydroxysteroid dehydrogenase (20α-HSD) to yield allopregnane-3α,20α-diol.

Biosynthesis of Allopregnane-3alpha,20alpha-diol from allopregnanolone

An In-Depth Technical Guide to the Biosynthesis of Allopregnane-3α,20α-diol from Allopregnanolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of allopregnane-3α,20α-diol from its precursor, the neurosteroid allopregnanolone. This metabolic conversion represents a critical inactivation pathway, modulating the levels of the potent positive allosteric modulator of the GABA-A receptor, allopregnanolone. The reaction is primarily catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), an activity predominantly carried out by the AKR1C1 isoform of the aldo-keto reductase superfamily in humans. This document details the biochemical pathway, the characteristics of the key enzyme involved, quantitative kinetic data, and detailed experimental protocols for studying this metabolic step. This information is crucial for researchers in neuropharmacology, steroid biochemistry, and for professionals involved in the development of therapeutics targeting neurosteroid signaling.

The Biosynthetic Pathway: Inactivation of a Potent Neurosteroid

The conversion of allopregnanolone (also known as 3α-hydroxy-5α-pregnan-20-one or 3α,5α-THP) to allopregnane-3α,20α-diol (5α-pregnan-3α,20α-diol) is a single-step reductive reaction. This process is a key catabolic pathway that controls the physiological concentration and activity of allopregnanolone.[1][2] The resulting product, allopregnane-3α,20α-diol, exhibits significantly lower activity at the GABA-A receptor, rendering this conversion an effective "off-switch" for allopregnanolone's potent anxiolytic, sedative, and anticonvulsant effects.[2]

The reaction involves the reduction of the ketone group at the C20 position of the steroid's side chain to a hydroxyl group. This enzymatic reaction is dependent on the cofactor NAD(P)H, with a clear preference for NADPH in cellular environments.[3]

Caption: Conversion of Allopregnanolone to Allopregnane-3α,20α-diol.

The Key Enzyme: Aldo-Keto Reductase 1C1 (AKR1C1)

The enzymatic activity responsible for the conversion of allopregnanolone to its 20α-hydroxy metabolite is 20α-hydroxysteroid dehydrogenase (20α-HSD; EC 1.1.1.149).[4] In humans, this activity is a functional characteristic of several members of the aldo-keto reductase 1C (AKR1C) subfamily.

-

AKR1C1: This isoform is considered the primary human 20α-HSD.[2][3] It efficiently catalyzes the reduction of the C20 ketone of progesterone and its metabolites, including allopregnanolone.[1][5]

-

Other AKR1C Isoforms (AKR1C2, AKR1C3): While these isoforms are highly active in the 3α-reduction of steroids (e.g., converting 5α-dihydroprogesterone to allopregnanolone), they exhibit significantly lower 20-ketoreductase activity towards allopregnanolone compared to AKR1C1.[1][6]

-

Tissue Distribution: AKR1C1 expression is found in a variety of tissues, including the liver, brain, uterus, prostate, testis, adrenal glands, and mammary glands, indicating that the inactivation of allopregnanolone can occur in both central and peripheral tissues.[3]

Quantitative Data: Enzyme Substrate Specificity and Kinetics

While AKR1C1 is established as the key enzyme for allopregnanolone inactivation, detailed kinetic parameters for this specific substrate-enzyme pairing are not extensively documented in comparative studies. The focus has often been on the 20α-HSD activity towards progesterone or the 3α-HSD activity of other isoforms. However, available data allow for a comparative understanding of the enzyme's function.

| Enzyme | Substrate | Product | Km (µM) | kcat/Km (min-1µM-1) | Notes |

| Human AKR1C1 | Allopregnanolone | Allopregnane-3α,20α-diol | N/A | N/A | Described as an "efficient" reduction.[1] Specific kinetic values are not readily available in the reviewed literature. |

| Human AKR1C1 | Progesterone | 20α-Hydroxyprogesterone | 0.6 | N/A | Demonstrates high affinity for the C20 ketone on a related steroid.[3] |

| Human AKR1C2 | Allopregnanolone | Allopregnane-3α,20α-diol | N/A | N/A | Exhibits low 20-ketoreductase activity with this substrate.[1] Catalytic efficiency is >50-fold lower than its primary 3-ketoreductase activity.[6] |

| Human AKR1C2 | 5α-Dihydroprogesterone | Allopregnanolone | 0.44 | 140 | For comparison, this shows the high efficiency of the reverse pathway (allopregnanolone synthesis) by AKR1C2.[6] |

| Human AKR1C3 | Allopregnanolone | Allopregnane-3α,20α-diol | N/A | N/A | No significant activity detected with this substrate.[1] |

N/A: Data not available in the cited literature.

Experimental Protocols

Studying the conversion of allopregnanolone to allopregnane-3α,20α-diol involves enzyme activity assays and product quantification. The primary enzyme, AKR1C1, can be sourced as a commercially available recombinant protein or from tissue homogenates.[7][8]

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the enzymatic conversion.

Caption: Workflow for analyzing Allopregnanolone metabolism.

Protocol 1: Recombinant AKR1C1 Expression and Purification

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human AKR1C1 gene, often with an N-terminal His-tag.[7] Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Lysis: Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors). Lyse the cells using sonication or a French press.

-

Purification: Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column. Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged AKR1C1 protein using a high concentration of imidazole (e.g., 250-500 mM).

-

Verification: Confirm the purity and size (approx. 37 kDa) of the recombinant protein using SDS-PAGE.[5] Protein concentration can be determined by a BCA or Bradford assay. Store the purified enzyme in a glycerol-containing buffer at -80°C.

Protocol 2: Enzyme Activity Assay (Spectrophotometric Method)

This method measures the rate of NADPH consumption, which is proportional to enzyme activity.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 7.0), 200 µM NADPH, and the desired concentration of allopregnanolone (dissolved in a suitable solvent like ethanol or DMSO and diluted).

-

Initiation: Add a known amount of purified AKR1C1 enzyme to the cuvette to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a spectrophotometer.

-

Calculation: Calculate the rate of reaction using the Beer-Lambert law, where the extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1. This allows for the determination of kinetic parameters like Vmax and Km by varying the substrate concentration.

Protocol 3: Product Identification and Quantification (GC-MS Method)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for quantifying steroids in a complex mixture.

-

Enzyme Reaction & Extraction: Perform the enzymatic assay as described above. Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). Extract the steroids from the aqueous reaction mixture using an organic solvent like diethyl ether or by using solid-phase extraction (SPE) with a C18 cartridge.[9]

-

Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. To make the steroids volatile for GC analysis, perform a two-step derivatization. First, protect the ketone group by forming a methyloxime (MOX) derivative using methoxyamine hydrochloride. Second, convert the hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10]

-

GC-MS Analysis: Reconstitute the derivatized sample in a non-polar solvent (e.g., hexane). Inject an aliquot onto a GC-MS system equipped with a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).[11]

-

Data Acquisition: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode.[10] Monitor specific ions characteristic of the derivatized allopregnanolone and the expected product, allopregnane-3α,20α-diol, to achieve high sensitivity and specificity. Use an internal standard (e.g., a deuterated analog) for accurate quantification.